molecular formula C22H23O2P B1584800 Ethyltriphenylphosphonium acetate CAS No. 35835-94-0

Ethyltriphenylphosphonium acetate

Cat. No.: B1584800
CAS No.: 35835-94-0
M. Wt: 350.4 g/mol
InChI Key: HZZUMXSLPJFMCB-UHFFFAOYSA-M
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Description

Ethyltriphenylphosphonium acetate is a quaternary phosphonium salt with the molecular formula C22H23O2P. It is known for its role in various chemical reactions and applications, particularly in the field of organic synthesis and as a phase transfer catalyst .

Mechanism of Action

Target of Action

Ethyltriphenylphosphonium acetate is a chemical compound that primarily targets phenolic based epoxy resins . It acts as a phase transfer catalyst, facilitating the movement of a reactant from one phase to another and thus increasing the rate of reaction .

Mode of Action

The mode of action of this compound involves its interaction with its primary targets, the phenolic based epoxy resins . As a phase transfer catalyst, it enhances the reactivity of these resins, enabling them to undergo chemical reactions more efficiently . This results in the advancement and curing of the resins .

Biochemical Pathways

It is known that its action as a phase transfer catalyst can influence various chemical reactions and pathways, particularly those involving phenolic based epoxy resins . The downstream effects of these pathways can lead to changes in the properties and behavior of the resins .

Pharmacokinetics

It is designed to facilitate the movement of reactants between phases, which could influence its absorption and distribution within a system .

Result of Action

The result of the action of this compound is the enhanced reactivity and curing of phenolic based epoxy resins . This can lead to changes in the molecular and cellular properties of the resins, potentially altering their physical characteristics and performance .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its efficacy as a phase transfer catalyst may be affected by the presence of other substances, the pH of the environment, and the temperature . Additionally, its stability could be influenced by factors such as light, heat, and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyltriphenylphosphonium acetate can be synthesized through the reaction of triphenylphosphine with ethyl iodide, followed by the addition of acetic acid. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors to ensure efficient and consistent production .

Properties

IUPAC Name

ethyl(triphenyl)phosphanium;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20P.C2H4O2/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;1-2(3)4/h3-17H,2H2,1H3;1H3,(H,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZUMXSLPJFMCB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067945
Record name Ethyltriphenylphosphonium acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphonium, ethyltriphenyl-, acetate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

35835-94-0
Record name Ethyltriphenylphosphonium acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35835-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonium, ethyltriphenyl-, acetate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035835940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonium, ethyltriphenyl-, acetate (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyltriphenylphosphonium acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyltriphenylphosphonium acetate
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Synthesis routes and methods

Procedure details

(ethyltriphenylphosphonium acetate.acetic acid
Quantity
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Type
reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of Ethyltriphenylphosphonium acetate in the provided research papers?

A: In these studies, this compound functions as a catalyst in synthesizing specific polymers. [, , ]. It facilitates the reaction between epoxy resins and aromatic compounds containing hydroxyl and/or amide groups. This catalytic activity is highlighted in the production of solid epoxy resin E-12 [] and high-barrier poly(hydroxy amide ethers) [, ].

Q2: How does the choice of this compound as a catalyst influence the properties of the synthesized polymers?

A: Research indicates that using this compound as a catalyst offers advantages in controlling the properties of the final polymer product. For instance, in the synthesis of solid epoxy resin E-12, employing Ethyltriphenylphosphonium bromide resulted in a more stable reaction process compared to other catalysts []. This led to a transparent product with a desirable softening point. Similarly, when synthesizing poly(hydroxy amide ethers), this compound enabled the production of high-molecular-weight polymers with desirable thermal properties and oxygen barrier capabilities [, ].

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